(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety and a 4-fluorophenyl substituent on the β-carbon. The stereochemistry at the α-carbon is specified as the S-enantiomer, which is critical for its biological interactions and synthetic applications. This compound serves as a key intermediate in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors or receptor-targeted therapies due to the fluorophenyl group’s electron-withdrawing properties and metabolic stability .
The synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in organic solvents such as dichloromethane or THF, followed by purification via preparative HPLC . Its molecular formula is C₁₇H₁₆FNO₄, with a molecular weight of 317.31 g/mol, and it is stored under dry conditions at 2–8°C to prevent decomposition .
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNXFAVHKHBPV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, with the CAS number 17543-58-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16FNO4
- Molecular Weight : 317.31 g/mol
- IUPAC Name : (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation, particularly monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.
1. Inhibition of Monoamine Oxidase (MAO)
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on MAO-B, which could have implications for treating neurodegenerative disorders like Parkinson's disease. The selectivity and potency of these compounds are critical for minimizing side effects associated with non-selective MAO inhibition .
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is beneficial in protecting neuronal cells from damage caused by reactive oxygen species (ROS). In vitro studies have shown that related compounds can scavenge free radicals effectively .
3. Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. For instance, MTT assays demonstrated that concentrations up to 100 μg/mL did not significantly reduce cell viability, indicating a favorable safety margin for further pharmacological exploration .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on a related compound demonstrated neuroprotective effects in animal models by reducing neuronal apoptosis and enhancing cognitive functions. This was attributed to the compound's ability to modulate neurotransmitter levels and exert antioxidant effects .
Scientific Research Applications
Peptide Synthesis
This compound is primarily used in synthesizing peptides that incorporate 4-fluorophenylalanine, a non-natural amino acid. These peptides can mimic natural peptides' structural and functional properties while offering improved stability. Notably, they have been explored for:
- Enzyme Inhibition : Fluorinated peptides can act as inhibitors by enhancing binding affinity to target enzymes. For example, they have been investigated for their potential as inhibitors of proteases involved in cancer progression .
- Anticancer Agents : Research indicates that peptides containing 4-fluorophenylalanine may disrupt critical protein-protein interactions necessary for cancer cell growth .
Structure-Activity Relationship Studies
The incorporation of the 4-fluorophenyl group allows researchers to explore the structure-activity relationships (SAR) of potential drug candidates. This exploration aids in understanding how modifications to peptide structures can influence biological activity and efficacy against specific targets.
Case Studies
-
Fluorinated Peptide Inhibitors :
- Researchers have developed fluorinated peptide inhibitors targeting specific enzymes. The introduction of fluorine was shown to enhance binding affinity significantly, making these compounds promising candidates for therapeutic development .
-
Anticancer Research :
- In studies focusing on cancer therapies, peptides synthesized from (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid demonstrated the ability to inhibit cell proliferation by interfering with essential signaling pathways .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its α-carbon and aromatic ring due to the electron-withdrawing effects of the fluorine atom. Key reagents and products include:
Reduction Reactions
Reductive transformations target the Cbz group and carboxylic acid:
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Peptide Coupling Reactions
The carboxylic acid group enables amide bond formation via standard protocols:
Fluorine-Specific Reactivity
The 4-fluorophenyl group exhibits unique behavior compared to non-fluorinated analogs:
-
Electrophilic Aromatic Substitution :
Fluorine deactivates the ring but allows para-substitution in nitration reactions (HNO₃/H₂SO₄ → 4-nitro-3-fluorophenyl product) . -
Radical Reactions :
Participates in Minisci-type alkylation with 70% regioselectivity at the ortho position relative to fluorine . -
Halogen Exchange :
No observable F/Cl exchange under Ullmann conditions (CuI, 120°C), demonstrating fluorine's stability .
Stability Under Acidic/Basic Conditions
Critical for synthetic applications:
Photochemical Behavior
UV irradiation (254 nm) induces two primary pathways:
Comparison with Similar Compounds
Key Observations :
- Boc vs. However, Boc is more stable under basic conditions compared to Cbz, which is susceptible to hydrogenolysis .
- Fmoc : Fluorogenic Fmoc derivatives () enable UV detection but require orthogonal deprotection strategies in solid-phase synthesis .
Analogues with Modified Aryl Substituents
Variations in the aryl group alter electronic, steric, and pharmacokinetic properties.
Key Observations :
- Halogen Position : 4-Fluorophenyl (target compound) offers optimal electronic effects for hydrogen bonding and dipole interactions, while 3-fluorophenyl () may hinder binding in sterically constrained active sites .
- Chlorine () enhances electrophilicity, favoring nucleophilic substitution reactions in prodrug designs .
Analogues with Heterocyclic or Functionalized Side Chains
Substituents like furan or imidazole introduce hydrogen-bonding or aromatic stacking capabilities.
Key Observations :
- Furan vs.
- Imidazole : The imidazole group () enables coordination with metal ions or participation in acid-base catalysis, useful in metalloprotease inhibitors .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Boc-4-Fluorophenyl Analog () | MPI14c () |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Aqueous Solubility | Low | Very low | Moderate |
| Metabolic Stability | High | High | Moderate |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with L-phenylalanine or its fluorinated analog. Two primary pathways exist:
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Direct Fluorination of L-Phenylalanine : Introducing fluorine into the phenyl ring of L-phenylalanine.
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Protection of Pre-Fluorinated Phenylalanine : Using commercially available 4-fluoro-L-phenylalanine and appending the Cbz group.
Pathway 1: Fluorination of L-Phenylalanine
Direct electrophilic fluorination of L-phenylalanine is challenging due to the inertness of aromatic C–H bonds. Modern methods employ Selectfluor™ () or Xenon Difluoride () under acidic conditions. For example:
The reaction requires a directing group to achieve para selectivity. However, the amino acid’s α-amino group complicates regioselectivity, often necessitating protection before fluorination.
Pathway 2: Cbz Protection of 4-Fluoro-L-Phenylalanine
This route is preferred for scalability. 4-Fluoro-L-phenylalanine is reacted with benzyl chloroformate () under Schotten-Baumann conditions:
The reaction is conducted in a biphasic system (aqueous and dioxane) at 0–5°C to minimize racemization.
Materials and Conditions
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4-Fluoro-L-phenylalanine : 1.0 equiv
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Benzyl chloroformate : 1.2 equiv
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Sodium carbonate () : 2.0 equiv
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Solvent : Dioxane/water (1:1 v/v)
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Temperature : 0–5°C
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Reaction Time : 4–6 hours
Protocol
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Dissolve 4-fluoro-L-phenylalanine (10 mmol) in 20 mL of 10% aqueous .
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Cool the solution to 0°C and add benzyl chloroformate (12 mmol) dropwise over 30 minutes.
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Stir vigorously for 4 hours, maintaining pH 9–10 via additions.
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Acidify to pH 2 with concentrated HCl and extract with ethyl acetate (3 × 50 mL).
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Dry the organic layer over , filter, and concentrate under reduced pressure.
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Purify the crude product via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate).
Yield and Characterization
-
Yield : 75–85%
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Melting Point : 142–144°C
-
Optical Rotation : (c = 1, MeOH)
Critical Analysis of Synthetic Challenges
Racemization Mitigation
The α-carbon’s chirality is prone to racemization under basic conditions. Key strategies include:
Byproduct Formation
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Di-Cbz Product : Excess Cbz-Cl leads to overprotection. Stoichiometric control (1.2 equiv Cbz-Cl) minimizes this.
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Solvolysis : Hydrolysis of Cbz-Cl in aqueous media. Rapid mixing and controlled addition mitigate this.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency, reducing racemization risks. A typical setup includes:
Green Chemistry Approaches
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Solvent Recycling : Ethyl acetate recovery via distillation.
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Catalytic Methods : Enzymatic protection using lipases (e.g., Candida antarctica Lipase B), though yields are lower (60–70%).
Comparative Data on Alternative Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Schotten-Baumann | 85 | 98 | High | 120 |
| Continuous Flow | 92 | 99 | Moderate | 150 |
| Enzymatic Protection | 65 | 95 | Low | 200 |
Applications in Peptide Synthesis
The Cbz group is selectively removed via hydrogenolysis () or acidic conditions (), enabling sequential peptide coupling. In the synthesis of α4β7 peptide antagonists, Cbz-4-Fluoro-L-phenylalanine serves as a key building block for introducing fluorinated aromatic side chains .
Q & A
Q. What are the key synthetic steps for preparing (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid?
The synthesis typically involves:
- Saponification : Hydrolysis of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected intermediates using LiOH in a THF/water solvent system, followed by acidification to isolate the carboxylic acid .
- Coupling Reactions : Activation of the carboxylic acid with reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to form peptide bonds or ester linkages .
- Purification : Preparative HPLC or liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the final product .
Q. How is enantiomeric purity ensured during synthesis?
- Chiral Resolution : Use of (S)-configured starting materials (e.g., Boc-protected amino acids) and monitoring via chiral HPLC or polarimetry .
- Stereochemical Retention : Mild reaction conditions (e.g., low temperature, non-racemizing bases like LiOH) to preserve the stereochemistry at the α-carbon .
Q. What analytical methods are critical for characterizing this compound?
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is typical for research-grade material) .
- NMR Spectroscopy : H and C NMR to confirm the presence of the benzyloxycarbonyl group (δ ~5.1 ppm for CH), fluorophenyl protons (δ ~7.2–7.4 ppm), and carboxylic acid .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify the molecular ion peak (e.g., [M+H] for CHFNO, expected m/z ~344.12) .
Advanced Research Questions
Q. How do fluorinated aromatic rings influence the compound's reactivity in peptide coupling?
- Electron-Withdrawing Effects : The 4-fluorophenyl group reduces electron density at the β-carbon, potentially slowing racemization during coupling. This allows for milder reaction conditions compared to non-fluorinated analogs .
- Steric Considerations : Fluorine’s small size minimizes steric hindrance, facilitating efficient coupling with bulky reagents (e.g., DCC/DMAP) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
-
pH-Dependent Degradation Studies :
Condition Stability Key Observations pH < 3 Unstable Cleavage of benzyloxycarbonyl group . pH 5–7 Stable Optimal for storage in aqueous buffers . pH > 9 Moderate Partial hydrolysis of the ester linkage . -
Mitigation : Use lyophilization for long-term storage and avoid strongly acidic/basic conditions during handling .
Q. How can side reactions during Boc/Cbz deprotection be minimized?
- Selective Deprotection : Use TFA (trifluoroacetic acid) for Boc removal in dichloromethane, which leaves the benzyloxycarbonyl group intact .
- Catalytic Hydrogenation : For Cbz removal, employ Pd/C under H atmosphere, ensuring compatibility with the fluorophenyl moiety (no defluorination observed at 25°C) .
Q. What are the implications of solvent choice on reaction yield?
- Polar Aprotic Solvents : DMF or THF enhances solubility of intermediates but may increase epimerization risk.
- Non-Polar Solvents : Dichloromethane minimizes side reactions in coupling steps but requires activators like DMAP .
- Empirical Optimization : Screen solvents using small-scale reactions (e.g., 0.1 mmol) to balance yield and purity.
Safety and Handling
Q. What precautions are necessary for safe handling?
Q. How should decomposition products be managed?
- Thermal Degradation : Heating above 150°C may release toxic fumes (e.g., CO, NO). Use controlled heating and monitor with TGA .
- Hydrolytic Byproducts : Fluorophenylacetic acid derivatives may form under acidic conditions; characterize via LC-MS .
Applications in Drug Development
Q. How is this compound used in protease inhibitor studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
